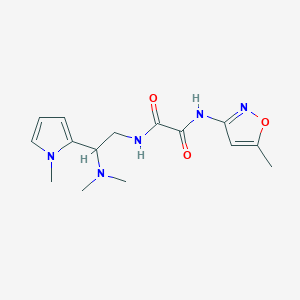
N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex molecule that likely contains multiple functional groups, including an oxalamide moiety, a pyrrole ring, and an isoxazole ring. The presence of these heterocyclic components suggests that the compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of heterocyclic compounds such as pyrrolo[1,2-a]quinoxalines and quinazolin-4-ones has been demonstrated using N,N-dimethylformamide (DMF) as a carbon synthon. DMF contributes methyl, acyl, and amino groups in these reactions, which are facilitated by elemental iodine without the need for metals or peroxides. This method yields moderate to good results and showcases the versatility of DMF in heterocycle synthesis . Although the exact synthesis of this compound is not detailed, similar principles could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds, such as N,N'-bis(4-pyridylmethyl)oxalamide, reveals the presence of an inversion center within the oxalamide group. This structural feature allows for the formation of extended supramolecular networks through intermolecular hydrogen bonding . While the specific molecular structure of this compound is not provided, it is reasonable to infer that it may also form similar hydrogen-bonded networks due to the presence of the oxalamide group.
Chemical Reactions Analysis
The oxalamide group in compounds like N,N'-bis(4-pyridylmethyl)oxalamide participates in hydrogen bonding, which can lead to the formation of supramolecular structures. These structures are stabilized by N-H...N and C-H...O hydrogen bonds, which can significantly influence the reactivity and interaction of the molecule with other chemical species . The dimethylamino and pyrrol groups in the compound of interest may also engage in various chemical reactions, contributing to the compound's overall reactivity profile.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of this compound are not explicitly discussed in the provided papers, the properties of similar compounds can be indicative. For instance, the formation of hydrogen-bonded networks can affect the solubility, melting point, and crystal structure of a compound . The presence of heterocycles like pyrrole and isoxazole may also influence the compound's electronic properties, such as UV-Vis absorption and fluorescence, as well as its potential biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on compounds with structural similarities involves the synthesis and characterization of various heterocyclic compounds, demonstrating the breadth of synthetic methods and the potential for generating diverse molecular architectures. For example, the synthesis of pyrimidine linked pyrazole heterocyclics has shown potential for applications in insecticidal and antibacterial activities (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Biological Activity
- The exploration of compounds for their biological activities is a significant area of interest. Research into the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various heterocycles indicates a continued interest in developing compounds with potential therapeutic applications (Yasser H. Zaki, A. R. Sayed, & S. Elroby, 2016).
Material Science Applications
- The development of novel fluorescent probes based on the aggregation-enhanced emission (AEE) feature for the quantitative detection of low levels of carbon dioxide showcases the potential of such compounds in environmental monitoring and sensor technologies (Huan Wang et al., 2015).
Catalysis and Chemical Transformations
- Compounds featuring dimethylamino groups and other structural motifs are investigated for their catalytic properties, such as in the preparation of ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands, indicating potential applications in catalysis and organic transformations (C. Mejuto et al., 2015).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-10-8-13(18-23-10)17-15(22)14(21)16-9-12(19(2)3)11-6-5-7-20(11)4/h5-8,12H,9H2,1-4H3,(H,16,21)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPXQJKIAYLNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

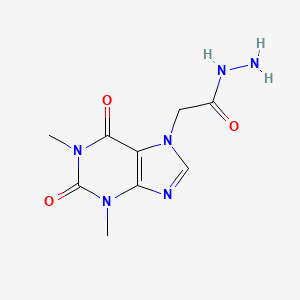
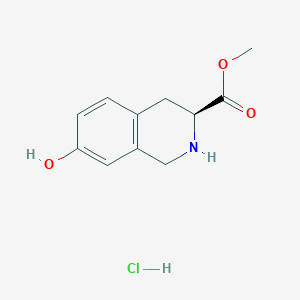
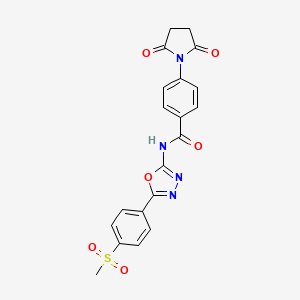
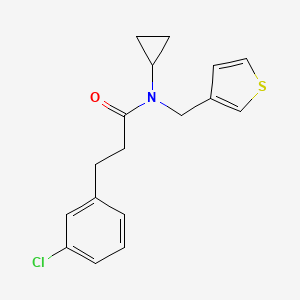
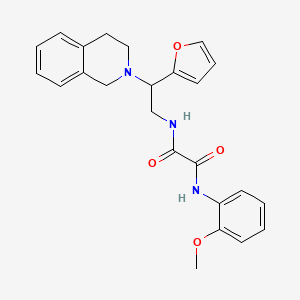
![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)
![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)
![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)
![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)

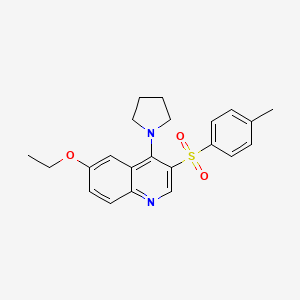

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)